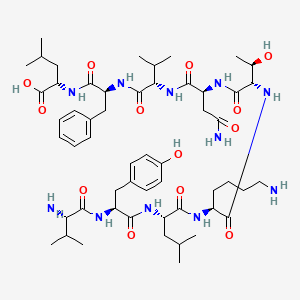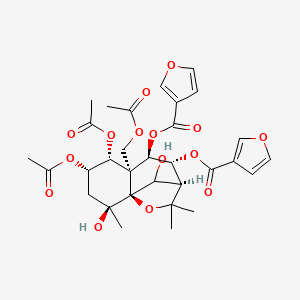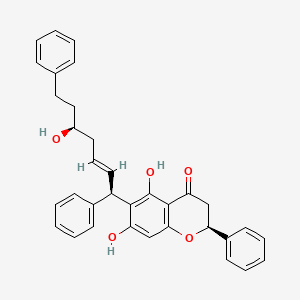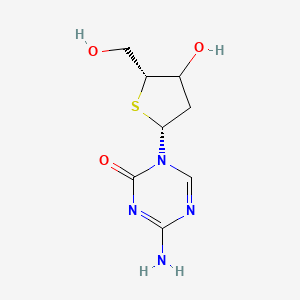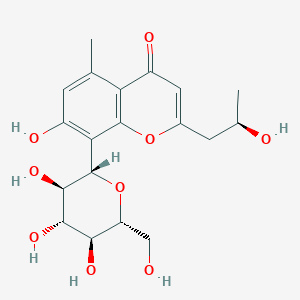
8-C-Glucosyl-(R)-aloesol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-C-Glucosyl-®-aloesol is a C-glycosyl flavonoid, a subclass of secondary plant metabolites. These compounds are known for their wide range of biological activities, including antioxidant, anticancer, hepatoprotective, anti-inflammatory, anti-diabetic, antiviral, antibacterial, and antifungal properties . The glycosyl moiety in C-glycosyl flavonoids is attached directly to the flavonoid backbone, usually at the C-6 or C-8 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 8-C-Glucosyl-®-aloesol can be achieved through biocatalytic synthesis using recombinant strains of Escherichia coli. This method involves the use of uridine 5’-diphosphate (UDP)-glucose biosynthesis pathways to produce the desired C-glycosyl flavonoid . The process includes the addition of flavonol and glycerol to avoid degradation, followed by ultrasound-assisted adsorption/desorption using macroporous resins .
Industrial Production Methods: Industrial production of 8-C-Glucosyl-®-aloesol can be scaled up by optimizing the fermentation conditions and using macroporous resins for efficient adsorption and desorption. The highest production yields have been reported to reach 16.6 g/L for kaempferol 8-C-glucoside and 12.5 g/L for quercetin 8-C-glucoside .
Chemical Reactions Analysis
Types of Reactions: 8-C-Glucosyl-®-aloesol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the glycosyl moiety and the flavonoid backbone .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosyl moiety .
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of 8-C-Glucosyl-®-aloesol, which may exhibit different biological activities .
Scientific Research Applications
8-C-Glucosyl-®-aloesol has a wide range of scientific research applications:
Mechanism of Action
8-C-Glucosyl-®-aloesol can be compared with other C-glycosyl flavonoids such as kaempferol 8-C-glucoside and quercetin 8-C-glucoside . These compounds share similar glycosylation patterns but differ in their flavonoid backbones, leading to variations in their biological activities and stability . The unique structure of 8-C-Glucosyl-®-aloesol contributes to its distinct biological properties and potential therapeutic applications .
Comparison with Similar Compounds
- Kaempferol 8-C-glucoside
- Quercetin 8-C-glucoside
- 6-C-glucosyl-8-C-xylosyl apigenin
- 6-C-xylosyl-8-C-glucosyl apigenin
Properties
Molecular Formula |
C19H24O9 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
7-hydroxy-2-[(2R)-2-hydroxypropyl]-5-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C19H24O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,8,12,15-17,19-22,24-26H,4,6H2,1-2H3/t8-,12-,15-,16+,17-,19+/m1/s1 |
InChI Key |
AGFQQUGEUMRHOC-MSBJMBNQSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)
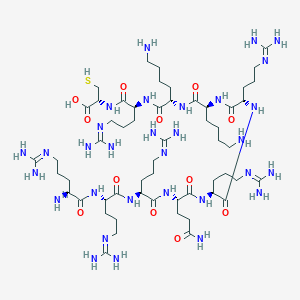


![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
![N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12380142.png)
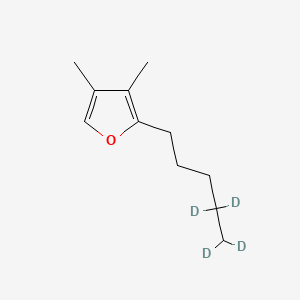
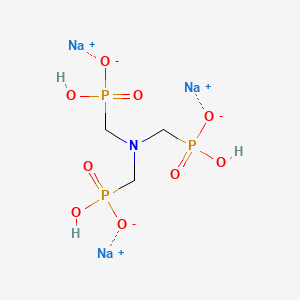
![Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride](/img/structure/B12380147.png)

